Cas no 70160-47-3 (Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate)

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate structure
70160-47-3 structure
商品名:Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
CAS番号:70160-47-3
MF:C12H10O5
メガワット:234.204803943634
CID:1093360

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
    • ethyl 5-hydroxy-2-oxochromene-3-carboxylate
    • 2H-1-Benzopyran-3-carboxylic acid, 5-hydroxy-2-oxo-, ethyl ester
    • インチ: 1S/C12H10O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6,13H,2H2,1H3
    • InChIKey: CFLYOJSEFYETOM-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC=CC(O)=C2C=C1C(OCC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3

じっけんとくせい

  • 密度みつど: 1.397±0.06 g/cm3(Predicted)
  • ゆうかいてん: 229-230 °C
  • ふってん: 430.7±45.0 °C(Predicted)
  • 酸性度係数(pKa): 6.87±0.20(Predicted)

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741067-1g
Ethyl 5-hydroxy-2-oxo-2h-chromene-3-carboxylate
70160-47-3 98%
1g
¥2863.00 2024-05-03
Chemenu
CM162241-1g
ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
70160-47-3 95%
1g
$450 2024-07-24
Alichem
A449042526-1g
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
70160-47-3 95%
1g
$413.03 2023-09-01
Chemenu
CM162241-1g
ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
70160-47-3 95%
1g
$464 2021-06-17

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 関連文献

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylateに関する追加情報

Ethyl 5-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate: A Comprehensive Overview

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known by its CAS number 70160-47-3, is a fascinating compound with a unique structure and diverse applications. This compound belongs to the chromene family, which is characterized by a benzopyran skeleton. The chromene moiety in this compound plays a crucial role in its chemical properties and reactivity. Recent studies have highlighted its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.

The structure of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate consists of a chromene ring system with an ethyl ester group at the 3-position and a hydroxyl group at the 5-position. This arrangement makes it highly versatile for chemical modifications and functionalization. The presence of the hydroxyl group introduces additional reactivity, enabling the compound to participate in various nucleophilic and electrophilic reactions. Researchers have exploited this property to develop novel derivatives with enhanced bioactivity and stability.

One of the most promising applications of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate is in the field of drug discovery. Recent studies have demonstrated its potential as a lead compound for anti-inflammatory and antioxidant therapies. The chromene moiety is known to exhibit significant anti-inflammatory activity, while the ester group enhances bioavailability. By modifying the substituents on the chromene ring, scientists have been able to optimize the compound's pharmacokinetic properties, making it a strong candidate for preclinical trials.

In addition to its pharmaceutical applications, ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate has shown great promise in agrochemical research. The compound's ability to inhibit plant pathogens has led to its investigation as a potential fungicide or bactericide. Recent experiments have revealed that certain derivatives of this compound exhibit potent activity against fungal pathogens such as Candida albicans and Aspergillus niger. These findings suggest that it could be developed into an eco-friendly alternative to conventional pesticides.

The synthesis of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate has also been a topic of interest for chemists. Traditional methods involve multi-step reactions, but recent advancements have introduced more efficient routes using microwave-assisted synthesis or enzymatic catalysis. These methods not only improve yield but also reduce reaction time, making large-scale production more feasible.

From a materials science perspective, ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate has been explored as a precursor for advanced materials such as organic semiconductors and photovoltaic devices. Its conjugated π-system allows for efficient charge transport properties, which are essential for these applications. Researchers have successfully incorporated this compound into polymer blends to enhance their electronic properties, paving the way for next-generation electronic devices.

In conclusion, ethyl 5-hydroxy-2-o-carboxy (CAS No: 70160–47–3) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations. As research continues to uncover new possibilities, this compound is set to make significant contributions to both academic and industrial sectors.

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